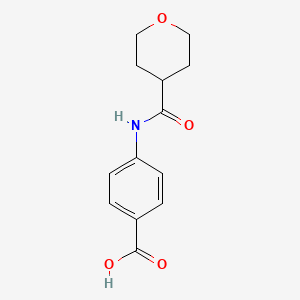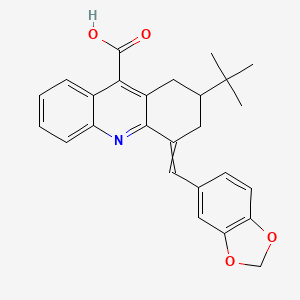
4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tetrahydro-2H-pyran-4-carboxamido)benzoesäure ist eine organische Verbindung, die einen Benzoesäure-Rest aufweist, der über eine Carboxamidgruppe mit einem Tetrahydro-2H-pyran-Ring verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoesäure beinhaltet typischerweise die Reaktion von 4-(Tetrahydro-2H-pyran-4-carbonylchlorid) mit einem geeigneten Amin, gefolgt von der Hydrolyse des resultierenden Esters . Die Reaktionsbedingungen erfordern häufig die Verwendung einer Base wie Triethylamin und eines organischen Lösungsmittels wie Dichlormethan. Die Reaktion wird üblicherweise bei Raumtemperatur durchgeführt und mittels Dünnschichtchromatographie (DC) verfolgt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde wahrscheinlich die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung, dass der Prozess kostengünstig und umweltfreundlich ist, beinhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(Tetrahydro-2H-pyran-4-carboxamido)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carboxamidgruppe in ein Amin oder andere reduzierte Formen umwandeln.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Salpetersäure (HNO3) für die Nitrierung oder Brom (Br2) für die Bromierung werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren liefern, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen führen zu verschiedenen substituierten Derivaten der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
4-(Tetrahydro-2H-pyran-4-carboxamido)benzoesäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Zwischenprodukt in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann im Studium von Enzym-Wechselwirkungen und als möglicher Inhibitor in biochemischen Assays verwendet werden.
Industrie: Die Verbindung kann zur Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. Polymere oder Beschichtungen
Wirkmechanismus
Der Wirkmechanismus von 4-(Tetrahydro-2H-pyran-4-carboxamido)benzoesäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Carboxamidgruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren bilden, während der aromatische Ring an π-π-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität des Zielmoleküls modulieren und zu verschiedenen biologischen Effekten führen.
Wirkmechanismus
The mechanism of action of 4-(tetrahydro-2H-pyran-4-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tetrahydro-2H-pyran-4-carboxamid: Diese Verbindung hat den Tetrahydro-2H-pyran-Ring, aber keinen Benzoesäure-Rest.
4-Aminotetrahydropyran: Ähnlich in der Struktur, aber mit einer Aminogruppe anstelle eines Carboxamids.
Tetrahydro-2H-pyran-4-carbonsäure: Enthält den Tetrahydro-2H-pyran-Ring und eine Carbonsäuregruppe.
Einzigartigkeit
4-(Tetrahydro-2H-pyran-4-carboxamido)benzoesäure ist aufgrund der Kombination von Benzoesäure- und Tetrahydro-2H-pyran-Resten einzigartig, die ihr besondere chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht vielseitige Anwendungen in verschiedenen Bereichen und macht sie zu einer wertvollen Verbindung für Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
4-(oxane-4-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c15-12(9-5-7-18-8-6-9)14-11-3-1-10(2-4-11)13(16)17/h1-4,9H,5-8H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
PUMAOKFTZJYOSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1C(=O)NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11815705.png)

![Ethyl 2-chloro-2-[(2,4-difluorophenyl)hydrazinylidene]acetate](/img/structure/B11815716.png)
![[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfate](/img/structure/B11815717.png)

![tert-Butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11815742.png)
![tert-butyl 9-benzyl-1,9-diazaspiro[4.5]decane-1-carboxylate;oxalic acid](/img/structure/B11815748.png)


![Diazanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B11815757.png)
![2-Aminobenzo[d]thiazole-7-carbonitrile](/img/structure/B11815758.png)
